molecular formula C12H11N5O5 B15003623 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B15003623
M. Wt: 305.25 g/mol
InChI Key: YCMGPCZBTRSGAL-UHFFFAOYSA-N
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Description

2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a nitro group, and an acetylphenoxy moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of bis(acetylphenoxy)acetamides using N-bromosuccinimide (NBS) to form bis(2-bromoacetyl)phenoxy)acetamides. These intermediates are then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol to yield the desired triazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are often used.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with molecular targets such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells. This inhibition disrupts DNA repair pathways, making cancer cells more susceptible to damage and ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both PARP-1 and EGFR makes it a promising candidate for anticancer research, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H11N5O5

Molecular Weight

305.25 g/mol

IUPAC Name

2-[5-(4-acetylphenoxy)-3-nitro-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C12H11N5O5/c1-7(18)8-2-4-9(5-3-8)22-12-14-11(17(20)21)15-16(12)6-10(13)19/h2-5H,6H2,1H3,(H2,13,19)

InChI Key

YCMGPCZBTRSGAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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